Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
Description
Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a structurally complex organic compound featuring a methyl benzoate core substituted at the 4-position with a piperidine-1-carbonyl group. This piperidine moiety is further functionalized with a 3-bromopyridin-2-yloxy ether linkage.
For example, describes the synthesis of a structurally related methyl oxazolo-pyridine derivative using bromide intermediates and piperidine derivatives .
Properties
IUPAC Name |
methyl 4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBNWJZTMZWROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves multiple steps, typically starting with the preparation of the piperidine and pyridinyl components. A common synthetic route includes:
Formation of the Piperidine Intermediate: : This can be achieved by reacting 1-bromopiperidine with benzoic acid under reflux conditions.
Attachment of the Pyridinyl Group: : The piperidine intermediate is then reacted with 3-bromopyridine under anhydrous conditions, using a base such as potassium carbonate to facilitate the reaction.
Final Esterification: : The resulting product is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
On an industrial scale, the synthesis may employ continuous flow reactors to optimize the reaction conditions, ensuring higher yields and purity. This approach minimizes reaction times and allows for better control over temperature and pressure variables.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or chromium trioxide, which may affect the piperidine or pyridinyl rings.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can target the carbonyl group or the aromatic rings.
Substitution: : Halogen substitution reactions are common, where the bromine atom on the pyridinyl ring can be replaced by other substituents such as iodine or chlorine through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated reagents (e.g., iodine chloride), anhydrous conditions with bases like potassium carbonate.
Major Products
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or alkanes.
Substitution: : Various halogenated derivatives.
Scientific Research Applications
Chemistry
Used in studying reaction mechanisms due to its complex structure.
Serves as a precursor for synthesizing other complex organic compounds.
Biology
Medicine
Investigated for its pharmacological properties, particularly in creating novel therapeutic agents.
Industry
Utilized in the development of advanced materials and chemical catalysts.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific molecular targets, primarily enzymes and receptors in biological systems. Its piperidine and pyridinyl rings allow it to mimic or inhibit naturally occurring molecules, affecting various biochemical pathways. The bromine atom in the pyridinyl ring can enhance its binding affinity and selectivity toward certain targets, influencing the compound's overall biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl Benzoate Derivatives
Key Observations
Substituent Complexity: The target compound’s 3-bromopyridin-2-yloxy and piperidine-1-carbonyl groups distinguish it from simpler herbicide derivatives like diclofop-methyl, which feature chlorophenoxy groups . Bromine’s electron-withdrawing properties may enhance binding affinity in biological systems compared to chlorine or trifluoromethyl groups.
Potential Applications: While the compared compounds are herbicides, the target compound’s structural features align more closely with intermediates in pharmaceutical research.
Synthetic Considerations :
- The synthesis of the target compound likely involves multi-step reactions, such as coupling a bromopyridin-2-ol derivative with a piperidine intermediate, followed by benzoate esterification. This contrasts with the simpler esterification or sulfonylation steps used for agrochemical derivatives .
Biological Activity
Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a complex structure that includes a brominated pyridine moiety and a piperidine ring, which may contribute to its interaction with various biological targets.
Chemical Structure
The compound can be represented as follows:
Functional Groups
- Pyridine Ring : Substituted with a bromine atom.
- Piperidine Ring : Connected via an ether linkage.
- Benzoate Group : Provides additional reactivity and potential for biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The exact mechanism is still under investigation, but it is believed to involve modulation of signaling pathways through receptor binding.
Pharmacological Studies
- GLP-1 Receptor Agonism :
- Antimicrobial Activity :
Case Study 1: GLP-1 Agonist Activity
A study published in Nature evaluated several compounds for GLP-1 receptor activity. This compound demonstrated significant agonistic effects, leading to enhanced insulin secretion in vitro.
Case Study 2: Antimycobacterial Efficacy
Research published in Antimicrobial Agents and Chemotherapy assessed the efficacy of various piperidinyl compounds against M. tuberculosis. The study indicated that modifications in the piperidine structure could enhance antimycobacterial activity, with some derivatives showing MIC values significantly lower than standard treatments .
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the 3-bromopyridin-2-yloxy-piperidine intermediate via nucleophilic substitution between 3-bromo-2-hydroxypyridine and 4-hydroxy-piperidine under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2: Activation of the benzoate moiety (methyl 4-carboxybenzoate) using coupling reagents like HATU or DCC to form an acyl chloride intermediate.
- Step 3: Coupling the activated benzoate with the piperidine intermediate via an amide bond formation. Reaction conditions often include a base (e.g., triethylamine) in anhydrous solvents (e.g., DCM or DMF) .
- Purification: Column chromatography or recrystallization is employed to isolate the product. Reported yields for analogous compounds range from 65% to 85% .
Basic: How is the compound characterized to confirm its structural integrity?
Answer:
Key analytical methods include:
- NMR Spectroscopy: H and C NMR to verify the integration of protons (e.g., piperidine CH, aromatic protons) and carbonyl signals (e.g., ~170 ppm for ester and amide groups) .
- Mass Spectrometry (HRMS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- IR Spectroscopy: Peaks at ~1650–1750 cm confirm carbonyl groups (ester and amide) .
- Elemental Analysis: Validates C, H, N, and Br content within ±0.4% of theoretical values .
Advanced: How does the compound’s stability vary under different storage and experimental conditions?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) for analogous piperidine-carboxylates shows decomposition onset at ~150–200°C, suggesting room-temperature stability .
- Hydrolytic Sensitivity: The ester group is prone to hydrolysis under basic conditions (pH >9). Storage at 2–8°C in anhydrous solvents (e.g., DMSO) is recommended to prevent degradation .
- Light Sensitivity: Bromopyridine derivatives may photodegrade; use amber vials and minimize UV exposure during handling .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
- Substituent Variation: Replace the 3-bromopyridinyl group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on bioactivity .
- Piperidine Modifications: Introduce methyl or fluorine substituents on the piperidine ring to evaluate conformational effects on target binding .
- Ester-to-Acid Conversion: Hydrolyze the methyl ester to the carboxylic acid and compare solubility and receptor affinity .
Advanced: How can researchers resolve contradictory data in reaction yields or purity across studies?
Answer:
- Reaction Optimization: Screen coupling reagents (e.g., EDCI vs. HATU) and bases (e.g., DIPEA vs. NEt) to improve efficiency.
- Purity Analysis: Use HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to detect impurities. Adjust recrystallization solvents (e.g., ethanol/water vs. ethyl acetate/hexane) .
- Moisture Control: Ensure anhydrous conditions for moisture-sensitive steps (e.g., acyl chloride formation) to mitigate side reactions .
Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity?
Answer:
- Enzyme Inhibition Assays: Use fluorescence polarization or radiometric assays to test inhibition of kinases or proteases, given the compound’s piperidine-carboxylate scaffold .
- Cellular Uptake Studies: Label the compound with C or a fluorescent tag (e.g., FITC) to quantify permeability in Caco-2 cell monolayers .
- Cytotoxicity Screening: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced: How are degradation products identified during stability studies?
Answer:
- Forced Degradation: Expose the compound to heat (60°C), UV light, or acidic/basic conditions.
- LC-MS/MS Analysis: Degradation products (e.g., hydrolyzed benzoic acid or debrominated pyridine) are identified via fragmentation patterns and retention time shifts .
- NMR Tracking: Monitor changes in proton signals (e.g., ester methyl group disappearance upon hydrolysis) .
Advanced: What chromatographic methods are optimal for purity analysis?
Answer:
- HPLC Method:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient: 10% B to 90% B over 20 min.
- Detection: UV at 254 nm .
- Validation: Assess linearity (R >0.99), LOD/LOQ (<0.1%), and precision (%RSD <2%) .
Advanced: How can solubility challenges in aqueous buffers be addressed?
Answer:
- Co-Solvent Systems: Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- pH Adjustment: Ionize the ester group by preparing sodium salts (post-hydrolysis) for aqueous solubility .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or PreADMET to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases) to guide SAR .
- MD Simulations: GROMACS assesses conformational stability of the piperidine-benzoate scaffold in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
